alpha-amino-N-isopropylacetanilide

Description

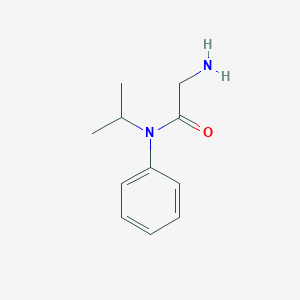

Alpha-amino-N-isopropylacetanilide (IUPAC: N-(isopropyl)-2-acetamidoaniline) is a substituted acetanilide derivative featuring an aromatic aniline core modified with an acetamido group at the ortho position and an isopropyl substituent on the nitrogen atom (Figure 1). The presence of both amino and acetamido groups introduces polarity and hydrogen-bonding capacity, influencing its solubility, stability, and reactivity.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-amino-N-phenyl-N-propan-2-ylacetamide |

InChI |

InChI=1S/C11H16N2O/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8,12H2,1-2H3 |

InChI Key |

WOMNFYJXEAVQDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Alpha-amino-N-isopropylacetanilide serves as a valuable building block in the synthesis of pharmaceuticals. Its structural properties allow for modifications that can enhance biological activity or improve pharmacokinetic profiles. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors and in the development of new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that compounds derived from this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. A study demonstrated that modifications of this compound led to increased potency against cancer cell lines, showcasing its utility in drug design aimed at cancer therapies .

Bioconjugation Strategies

The ability to modify proteins and peptides is crucial in the development of targeted therapies, such as antibody-drug conjugates. This compound can be utilized in bioconjugation processes due to its reactive amino group, which allows for site-specific labeling of biomolecules.

Case Study: Antibody-Drug Conjugates

A recent study highlighted the use of this compound in the synthesis of novel conjugates that improve the delivery of cytotoxic agents to cancer cells. The compound's reactivity with N-terminal amino groups facilitates the formation of stable covalent bonds under mild conditions, preserving the biological activity of the target proteins . This approach enhances the efficacy and safety profile of therapeutic agents.

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows chemists to create diverse compounds with desirable biological activities.

Case Study: Synthesis of Antiviral Agents

The compound has been employed in synthetic pathways leading to antiviral agents. Research indicates that derivatives synthesized from this compound exhibit significant antiviral activity against several viruses, making them candidates for further development into therapeutic drugs .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and chromatographic properties of alpha-amino-N-isopropylacetanilide can be contextualized by comparing it to structurally related N-substituted amides. Key comparisons are drawn from studies on aliphatic and aromatic amides, particularly data from gas chromatography (GC) retention indices (RIs) on non-polar columns (e.g., DB-5) .

Structural and Functional Group Influences

- Aliphatic vs. Aromatic Backbones: Unlike aliphatic amides such as N-isopropylpentanamide (retention index [RI]: 987), this compound contains an aromatic ring, which increases molecular rigidity and π-π interactions with GC stationary phases. This typically elevates its RI compared to aliphatic analogs .

- This group may reduce volatility and increase retention time due to stronger interactions with the column.

Chromatographic Behavior

Table 1 compares GC retention indices (non-polar column) of selected N-substituted amides and a hypothesized RI for this compound based on structural trends:

Note: Estimated RI for this compound assumes additive effects of aromaticity (+150 RI units) and amino group (+30 RI units) based on trends in N-substituted amides .

Solubility and Reactivity

- Solubility: The amino group enhances water solubility compared to non-polar aliphatic amides (e.g., N-isopropylpentanamide, logP ≈ 1.8). However, the isopropyl and acetamido groups moderate this effect, likely resulting in a logP ~1.2–1.5.

Research Implications and Limitations

While the provided NIST data offers a robust framework for comparing retention indices, direct experimental data for this compound remains scarce. Further studies are needed to validate its chromatographic behavior, bioactivity, and synthetic applications. Structural modifications, such as varying alkyl substituents or introducing electron-withdrawing groups, could refine its properties for targeted industrial uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.